molecular formula C9H8N2O2 B2553185 N-(2-Oxo-1H-pyridin-3-yl)but-2-ynamide CAS No. 1878326-39-6

N-(2-Oxo-1H-pyridin-3-yl)but-2-ynamide

Cat. No.: B2553185
CAS No.: 1878326-39-6
M. Wt: 176.175
InChI Key: FWFDRJXGCTURPW-UHFFFAOYSA-N
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Description

N-(2-Oxo-1H-pyridin-3-yl)but-2-ynamide is a heterocyclic compound that features a pyridine ring fused with a but-2-ynamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxo-1H-pyridin-3-yl)but-2-ynamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-oxo-1H-pyridin-3-ylamine with but-2-ynoic acid derivatives in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the risk of contamination and side reactions .

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxo-1H-pyridin-3-yl)but-2-ynamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce halogenated or alkylated derivatives .

Scientific Research Applications

N-(2-Oxo-1H-pyridin-3-yl)but-2-ynamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Oxo-1H-pyridin-3-yl)but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Oxo-1H-pyridin-3-yl)acetamide
  • N-(2-Oxo-1H-pyridin-3-yl)propionamide
  • N-(2-Oxo-1H-pyridin-3-yl)butyramide

Uniqueness

N-(2-Oxo-1H-pyridin-3-yl)but-2-ynamide is unique due to its but-2-ynamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-oxo-1H-pyridin-3-yl)but-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-2-4-8(12)11-7-5-3-6-10-9(7)13/h3,5-6H,1H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFDRJXGCTURPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1=CC=CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1878326-39-6
Record name N-(2-hydroxypyridin-3-yl)but-2-ynamide
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